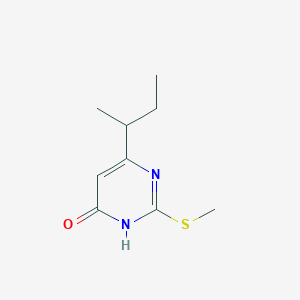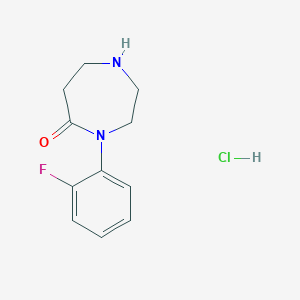
4-(2-Fluorophenyl)-1,4-diazepan-5-one hydrochloride
Overview
Description
4-(2-Fluorophenyl)-1,4-diazepan-5-one hydrochloride (4-FP-1,4-DZ-5-HCl) is a synthetic molecule that has been widely studied for its potential applications in scientific research. It is a water-soluble compound that has been used in various laboratory experiments, including those involving the synthesis of other compounds and the study of biochemical and physiological effects.
Scientific Research Applications
Anticancer Applications
The diazine scaffold of “4-(2-Fluorophenyl)-1,4-diazepan-5-one hydrochloride” is a central building block for a wide range of pharmacological applications, including anticancer activities. The compound’s structure allows it to be used in the synthesis of drugs that can modulate myeloid leukemia and breast cancer . Its derivatives are being explored for their potential to inhibit tumor growth and proliferation.
Antimicrobial and Antifungal Properties
This compound’s derivatives have shown promise in antimicrobial and antifungal applications. The structural diversity of the diazine ring, which is part of the compound, contributes to a broad spectrum of biological activities, potentially including the inhibition of microbial and fungal growth .
Cardiovascular Therapeutics
The diazine derivatives are also being investigated for their cardiovascular properties. They may serve as cardiovascular agents, offering antihypertensive effects, which could be beneficial in treating conditions like high blood pressure .
Anti-Inflammatory and Analgesic Activities
“4-(2-Fluorophenyl)-1,4-diazepan-5-one hydrochloride” may also be applied in the development of anti-inflammatory and analgesic medications. The compound’s ability to modulate inflammatory responses and reduce pain makes it a candidate for the synthesis of new pain relief drugs .
Antidiabetic Potential
The compound’s derivatives could play a role in antidiabetic drug development. They might be used to create DPP-IV inhibitors, which are a class of medications that help to manage blood sugar levels in patients with diabetes .
Neuroprotection and Ocular Therapeutics
There is interest in exploring the neuroprotective effects of this compound, particularly in the context of retinal ganglion cell protection. It may also contribute to vascular relaxation in the ocular ciliary artery, which can be crucial for treating certain eye conditions .
properties
IUPAC Name |
4-(2-fluorophenyl)-1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-9-3-1-2-4-10(9)14-8-7-13-6-5-11(14)15;/h1-4,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYDVECRLDMTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-1,4-diazepan-5-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



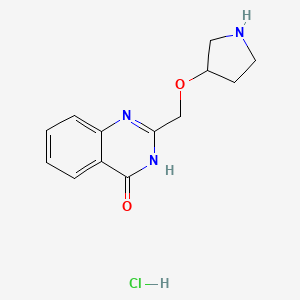

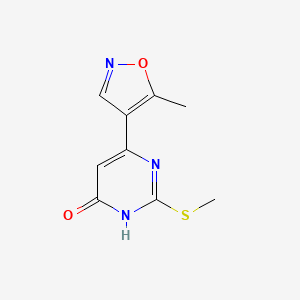
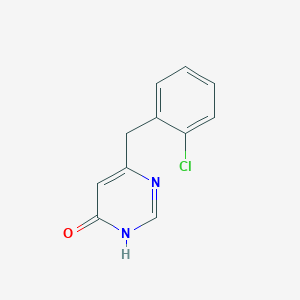

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1486781.png)



